CYP2E1 and CYP3A4 Inhibition Profile vs. Related 1,4-Benzoxazine Derivatives
The 7-fluoro substitution on the 1,4-benzoxazine scaffold confers a specific cytochrome P450 inhibition profile that differs from other structurally related derivatives. In human liver microsome assays, 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine demonstrated an IC50 of 50,000 nM (50 μM) against CYP2E1 [1]. While this represents weak inhibition, it is quantitatively distinct from its activity against CYP3A4 in the same assay system, where it exhibited a higher IC50 of 5,490 nM (5.49 μM) [2]. This represents a 9.1-fold difference in IC50 values between the two CYP isoforms. This data provides a baseline understanding of its potential for CYP-mediated drug interactions when incorporated into larger molecular entities and contrasts with unsubstituted or differently substituted benzoxazines which would be expected to have different CYP interaction profiles.
| Evidence Dimension | Cytochrome P450 (CYP) Enzyme Inhibition |
|---|---|
| Target Compound Data | CYP2E1 IC50 = 50,000 nM; CYP3A4 IC50 = 5,490 nM |
| Comparator Or Baseline | Intra-molecular comparison between CYP2E1 and CYP3A4 activity for the same compound. |
| Quantified Difference | 9.1-fold lower IC50 (greater potency) for CYP3A4 inhibition compared to CYP2E1. |
| Conditions | Inhibition of CYP2E1 (using chlorzoxazone substrate) and CYP3A4 (using midazolam substrate) in human liver microsomes, preincubated for 5 mins, analyzed by LC-MS/MS [1][2]. |
Why This Matters
This data allows researchers to predict potential CYP-mediated drug-drug interaction liabilities and metabolic stability differences when using this scaffold compared to other benzoxazines, guiding selection for lead optimization in drug discovery.
- [1] BindingDB BDBM50380527 CHEMBL2018913: IC50 for CYP2E1. (n.d.). BindingDB. Retrieved April 19, 2026. View Source
- [2] BindingDB BDBM50380527 CHEMBL2018913: IC50 for CYP3A4. (n.d.). BindingDB. Retrieved April 19, 2026. View Source
